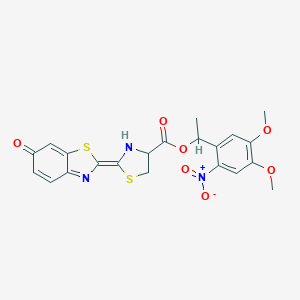

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a synthetic derivative of luciferin, the substrate for the firefly luciferase enzyme. This compound is widely used in bioluminescence imaging, a technique that allows for the visualization of biological processes in real-time. The ester form of DL-Luciferin is particularly useful because it can cross cell membranes more easily than the parent compound, making it valuable for intracellular studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-2-nitrobenzaldehyde and DL-Luciferin.

Formation of the Ester: The aldehyde is first converted to the corresponding alcohol using a reducing agent such as sodium borohydride. This intermediate is then esterified with DL-Luciferin using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified by column chromatography to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems for reaction monitoring and product isolation.

化学反应分析

Types of Reactions

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can undergo several types of chemical reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-Luciferin and the corresponding alcohol.

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

Major Products

Hydrolysis: DL-Luciferin and 4,5-dimethoxy-2-nitrophenylethanol.

Oxidation: Various oxidized forms of the ester and luciferin.

Reduction: DL-Luciferin and 4,5-dimethoxy-2-aminophenylethanol.

科学研究应用

Bioluminescence Imaging (BLI)

BLI is a non-invasive imaging technique that employs luciferin and luciferase to visualize biological processes in real time. The use of DL-Luciferin analogues enhances the sensitivity and specificity of imaging due to their modified photophysical properties.

Applications in Research

- Cancer Research : BLI is extensively used in preclinical models to monitor tumor growth and metastasis. For example, transgenic mice expressing firefly luciferase allow researchers to track cancer cell proliferation through light emission proportional to cell numbers .

- Neuroscience : Studies have utilized BLI to investigate neuroinflammation and microglial activity, contributing to understanding neurodegenerative diseases .

- Infectious Diseases : The ability to visualize pathogen dynamics in live models has been enhanced with luciferin analogues, aiding in the study of bacterial infections and immune responses .

Development of Luciferin Analogues

The synthesis of DL-Luciferin analogues aims to overcome limitations associated with natural luciferins, such as low tissue permeability and suboptimal emission wavelengths.

Near-Infrared (NIR) Emission

Recent advancements have focused on creating luciferin analogues that emit NIR light, which penetrates biological tissues more effectively than visible light. This development enhances imaging capabilities for organs that are difficult to visualize with traditional luciferins .

| Luciferin Analogue | Wavelength Emission | Relative Intensity | Target Applications |

|---|---|---|---|

| DL-Luciferin | 560 nm | Standard | General BLI |

| CycLuc1 | 599 nm | 0.7 (in vitro) | Brain Imaging |

| Aminoluciferins | NIR (700-800 nm) | >10-fold | Deep Tissue Imaging |

Bioluminescent Biosensors

DL-Luciferin has been integrated into biosensors for detecting various analytes, including ATP levels, which are indicative of cellular metabolic activity.

Development Process

Recent studies have demonstrated methods for immobilizing firefly luciferase and its substrate in gel matrices, enhancing the stability and sensitivity of the biosensors . These biosensors can detect low concentrations of ATP with high specificity, making them valuable tools for environmental monitoring and clinical diagnostics.

Cancer Monitoring

A significant study utilized DL-Luciferin in a mouse model to assess the efficacy of novel cancer therapies. By quantifying light emission from tumors over time, researchers could evaluate treatment responses non-invasively .

Infectious Disease Research

Another case involved using BLI with DL-Luciferin to track the progression of bacterial infections in live mice, providing insights into host-pathogen interactions and immune responses .

作用机制

The mechanism of action of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its conversion to active luciferin inside the cell. This conversion can occur through enzymatic hydrolysis by intracellular esterases or by exposure to UV light. Once converted, luciferin interacts with the luciferase enzyme in the presence of ATP and magnesium ions, producing light. This bioluminescent reaction allows for the visualization of various biological processes.

相似化合物的比较

Similar Compounds

D-Luciferin: The natural substrate for firefly luciferase, used in similar applications but less efficient at crossing cell membranes.

L-Luciferin: The enantiomer of D-Luciferin, less commonly used due to lower bioluminescent efficiency.

Coelenterazine: A substrate for other types of luciferases, used in marine bioluminescence studies.

Uniqueness

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is unique due to its enhanced ability to cross cell membranes and its versatility in being activated by both enzymatic and photochemical means. This makes it particularly valuable for intracellular imaging and studies requiring precise control over the timing and location of bioluminescent signals.

生物活性

DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, commonly referred to as DMNPE-caged luciferin, is a synthetic derivative of firefly luciferin designed to enhance bioluminescence imaging in biological research. This compound has garnered attention for its unique properties that facilitate the study of gene expression and cellular processes in live organisms.

- Molecular Formula : C₁₉H₁₉N₃O₇S₂

- Molecular Weight : 489.53 g/mol

- CAS Number : 223920-67-0

- Color : Light yellow powder

- Solubility : Soluble in DMSO or DMF

The compound features a caged structure that allows it to cross cell membranes easily. Upon exposure to UV light or the action of endogenous esterases, the active luciferin is released, enabling bioluminescence.

The biological activity of DMNPE-caged luciferin is primarily linked to its role as a substrate for firefly luciferase. The luminescence reaction involves several steps:

- Adenylation : The carboxylic acid group of luciferin is adenylated in the presence of ATP and Mg²⁺.

- Oxidation : The adenylated luciferin reacts with molecular oxygen to produce oxyluciferin, which emits light upon returning to its ground state.

- Bioluminescence Emission : The emitted light typically appears yellow-green but can shift depending on the conditions, such as temperature and pH .

In Vivo Imaging

DMNPE-caged luciferin is extensively used in bioluminescence imaging (BLI) for real-time monitoring of biological processes. It allows researchers to visualize gene expression and cellular activity non-invasively in live animals. This capability is crucial for studying tumor progression, stem cell behavior, and infectious disease dynamics.

Case Studies

- Tumor Imaging :

- Gene Expression Monitoring :

- Stem Cell Research :

Comparative Analysis with Other Luciferins

| Property | DMNPE-Caged Luciferin | Standard D-Luciferin |

|---|---|---|

| Release Mechanism | UV light or esterase action | Directly used without modification |

| Bioluminescence Emission | Yellow-green (shifts at 37°C) | Yellow-green |

| Cell Membrane Permeability | High | Moderate |

| Applications | In vivo imaging, gene expression tracking | General bioluminescence assays |

Research Findings

Recent studies have highlighted the versatility of DMNPE-caged luciferin in various experimental designs:

属性

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethyl 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。